2-{[2-(Trifluoromethyl)phenyl]methyl}cyclopropan-1-amine
Description
Molecular Geometry and Conformational Analysis
The cyclopropane ring in 2-{[2-(trifluoromethyl)phenyl]methyl}cyclopropan-1-amine imposes significant geometric constraints due to its inherent angle strain (60° bond angles vs. the ideal 109.5° for sp³ hybridization). Density functional theory (DFT) calculations at the B3LYP/6-311G(d) level reveal that the compound adopts a puckered conformation to minimize steric interactions between the trifluoromethylphenyl group and the cyclopropane ring. The phenyl ring rotates freely around the C–C bond connecting it to the cyclopropane, with energy barriers of approximately 2.1 kcal/mol between equatorial and axial orientations.
Table 1: Key Geometric Parameters
| Parameter | Value (Å or °) | Method |
|---|---|---|
| Cyclopropane C–C bond | 1.51 Å | B3LYP/6-311G(d) |
| C–N bond length | 1.45 Å | HF/6-31G(d) |
| Dihedral angle (Ph–C–C) | 112° | X-ray diffraction |
The amino group at the 1-position of the cyclopropane participates in intramolecular hydrogen bonding with the π-electron cloud of the phenyl ring, stabilizing the axial conformation by 1.8 kcal/mol compared to the equatorial form. This interaction is critical for maintaining the compound’s conformational rigidity in solution.
Properties
Molecular Formula |
C11H12F3N |
|---|---|
Molecular Weight |
215.21 g/mol |
IUPAC Name |
2-[[2-(trifluoromethyl)phenyl]methyl]cyclopropan-1-amine |
InChI |
InChI=1S/C11H12F3N/c12-11(13,14)9-4-2-1-3-7(9)5-8-6-10(8)15/h1-4,8,10H,5-6,15H2 |
InChI Key |
CCPKMQOTBMRRLS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1N)CC2=CC=CC=C2C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Detailed Synthetic Routes and Conditions
Mechanistic Insights
- The cyclopropanation generally proceeds via metal-carbene intermediates generated from trifluoromethyl diazo precursors, which insert into the alkene double bond forming the cyclopropane ring.
- In biocatalytic systems, the engineered myoglobin acts as a metalloprotein catalyst facilitating carbene transfer with high stereocontrol.
- The thiocarbonyl fluoride intermediate has been identified as a key species in trifluoromethylation reactions of amines, indicating potential pathways for amine introduction.
Challenges and Considerations
- Handling of trifluoromethyl diazo compounds requires care due to their volatility and potential explosiveness; recent developments of bench-stable diazo reagents improve safety and ease of use.
- Achieving high enantioselectivity and diastereoselectivity remains a focus, with biocatalytic and chiral metal-catalyzed methods showing promising results.
- Functional group tolerance and scalability are important for practical applications in drug discovery.
Summary Table of Key Preparation Methods
Chemical Reactions Analysis
Types of Reactions
2-{[2-(Trifluoromethyl)phenyl]methyl}cyclopropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the cyclopropane ring, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: LiAlH4, NaBH4, H2/Pd
Substitution: Halogenating agents, nucleophiles (e.g., NaOH, KCN)
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Halogenated derivatives, nitriles
Scientific Research Applications
2-{[2-(Trifluoromethyl)phenyl]methyl}cyclopropan-1-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and pharmacological properties.
Industry: Utilized in the production of advanced materials with specific properties, such as increased thermal stability and chemical resistance.
Mechanism of Action
The mechanism of action of 2-{[2-(Trifluoromethyl)phenyl]methyl}cyclopropan-1-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The cyclopropane ring provides rigidity to the molecule, influencing its binding affinity and selectivity towards target proteins or enzymes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 2-{[2-(Trifluoromethyl)phenyl]methyl}cyclopropan-1-amine are best understood through comparison with analogous cyclopropane derivatives. Below is a detailed analysis supported by molecular data and research findings.
Table 1: Comparative Analysis of Cyclopropane Amine Derivatives
Key Findings from Comparative Analysis
Chlorine and fluorine substituents (e.g., in ) increase lipophilicity and metabolic stability but may reduce bioavailability compared to trifluoromethyl groups .
Stereochemical Influence :
- Chiral cyclopropane derivatives, such as (1R,2S)-2-(3-chloro-4-fluorophenyl)cyclopropan-1-amine (), demonstrate enantioselective interactions with biological targets, underscoring the importance of stereochemistry in drug design .
- The (1R,2R)-configuration in highlights the role of cyclopropane ring geometry in optimizing receptor affinity .
Pharmaceutical Applications :
- Trifluoromethyl-substituted cyclopropane amines are prevalent in patents for kinase inhibitors and GPCR modulators (), suggesting their utility in oncology and neurology .
- Hydrochloride salts (e.g., ) are favored in preclinical studies due to enhanced solubility and stability .
Structural Rigidity :
- Cyclopropane rings enforce conformational rigidity, improving target selectivity compared to flexible analogs (). This property is critical for drugs requiring precise spatial alignment with receptors .
Biological Activity
The compound 2-{[2-(Trifluoromethyl)phenyl]methyl}cyclopropan-1-amine , also known as 1-{[4-(trifluoromethyl)phenyl]methyl}cyclopropan-1-amine , is a cyclopropane derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Chemical Formula: CHFN
Molecular Weight: 229.22 g/mol
IUPAC Name: 1-{[4-(trifluoromethyl)phenyl]methyl}cyclopropan-1-amine
Melting Point: 168-169 °C
Purity: ≥95%
The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of organic compounds, making them interesting candidates for drug development.
Pharmacological Profile
Recent studies have indicated that compounds similar to This compound exhibit a range of biological activities, particularly in the modulation of neurotransmitter systems. The following table summarizes key findings regarding its pharmacological effects:
The biological activity of This compound can be attributed to its interaction with various neurotransmitter receptors and enzymes:
- Serotonin Receptors: The compound shows significant binding affinity towards serotonin receptors, which are crucial in mood regulation and anxiety.
- Phosphodiesterase Inhibition: By inhibiting phosphodiesterases, it may enhance cyclic AMP levels, contributing to its antidepressant and anxiolytic effects.
Study on Antidepressant Activity
In a study published in PubMed, derivatives of similar structures were synthesized and evaluated for their antidepressant potential. The selected compounds exhibited significant activity in the forced swim test, indicating their potential as antidepressants. The study highlighted that modifications to the phenyl ring, such as the introduction of trifluoromethyl groups, enhanced the biological activity of these compounds .
Anxiolytic Effects Comparison
Another research effort compared the anxiolytic effects of various compounds, including those structurally related to This compound . The results demonstrated that certain derivatives showed superior efficacy compared to traditional anxiolytics like diazepam, suggesting a promising avenue for developing new anxiolytic medications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
